molecular formula C13H16ClNO2 B2828930 (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one CAS No. 1164506-63-1

(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one

Cat. No.: B2828930
CAS No.: 1164506-63-1
M. Wt: 253.73
InChI Key: HYBSAHPNXCCSOM-CMDGGOBGSA-N
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Description

(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 1-(dimethylamino)pent-1-en-3-one.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The 4-chlorophenol undergoes a nucleophilic substitution reaction with the enone, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)butan-2-one: Similar structure but lacks the enone functionality.

    4-(4-chlorophenoxy)-1-(methylamino)pent-1-en-3-one: Similar structure but with a different amino group.

Uniqueness

(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both the chlorophenoxy and dimethylamino groups can enhance its biological activity and chemical versatility.

Properties

IUPAC Name

(E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSAHPNXCCSOM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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